BenchChemオンラインストアへようこそ!

Trachelosiaside

Natural product chemistry Lignan glycoside C-glycoside

Trachelosiaside is the archetypal C-β-D-glucoside lignan, distinguished from common O-glucosides by enhanced hydrolytic stability and distinct PK properties. Its defined 5-lipoxygenase inhibition (IC50 24 μM) enables reproducible SAR. Procure the definitive reference standard to avoid confounding variables introduced by arctiin or tracheloside analogs.

Molecular Formula C26H32O11
Molecular Weight 520.5 g/mol
Cat. No. B1646053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrachelosiaside
Molecular FormulaC26H32O11
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)C2C(C(C(C(O2)CO)O)O)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC
InChIInChI=1S/C26H32O11/c1-34-18-8-12(3-4-17(18)28)5-14-11-36-26(33)15(14)6-13-7-16(21(29)19(9-13)35-2)25-24(32)23(31)22(30)20(10-27)37-25/h3-4,7-9,14-15,20,22-25,27-32H,5-6,10-11H2,1-2H3/t14-,15+,20+,22+,23-,24+,25-/m0/s1
InChIKeyCZGFAWSPACXBMG-OKUUYLHOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trachelosiaside (Matairesinol 5′-C-β-D-glucoside) for Lignan Glycoside Research: A Quantitative Procurement Guide


Trachelosiaside (CAS: 106647-12-5), also referred to as matairesinol 5′-C-β-D-glucoside, is a dibenzylbutyrolactone lignan glycoside first isolated and characterized from Trachelospermum asiaticum [1]. It is distinguished as the first naturally occurring C-glucoside of lignan reported in the literature [1]. This compound belongs to the larger family of plant lignans that includes arctiin, tracheloside, matairesinoside, trachelogenin, and nortrachelogenin, all of which share a common diarylbutyrolactone core scaffold but diverge critically in glycosylation type (C-linked vs. O-linked) and side-chain hydroxylation pattern [2]. Trachelosiaside exhibits moderate in vitro activity against 5-lipoxygenase (IC50 = 24 μM) and has been studied for anti-inflammatory, anti-tumor, and antioxidant effects in various experimental systems [3].

Why In-Class Lignan Glycosides Cannot Be Interchanged for Trachelosiaside


Substituting Trachelosiaside with other dibenzylbutyrolactone lignans such as arctiin, matairesinoside, or trachelogenin introduces uncontrolled variables that compromise experimental reproducibility and mechanistic interpretation. Although these compounds share a common aglycone scaffold, they differ fundamentally in glycosidic linkage type—Trachelosiaside possesses a rare C-β-D-glucosidic bond at the matairesinol 5′ position, whereas arctiin and matairesinoside are O-glucosides [1]. This structural divergence confers distinct physicochemical properties, including altered LogP (predicted 0.204 for Trachelosiaside) and topological polar surface area (175 Ų), which directly influence membrane permeability, metabolic stability, and in vivo pharmacokinetic behavior [2]. Furthermore, functional assays reveal activity differentials: Trachelosiaside exhibits moderate 5-lipoxygenase inhibition (IC50 = 24 μM), whereas structurally related lignans show varying potency profiles across enzyme targets [3]. Procurement of an undefined 'lignan glycoside mixture' or an O-glucoside analog in place of Trachelosiaside therefore introduces confounding structural variables that invalidate dose-response relationships and preclude accurate SAR interpretation.

Trachelosiaside Differentiation: Quantitative Evidence vs. Closest Lignan Analogs


Structural Uniqueness: Trachelosiaside as the First Naturally Occurring Lignan C-Glucoside

Trachelosiaside (matairesinol 5′-C-β-D-glucoside) is structurally distinguished from all other dibenzylbutyrolactone lignan glycosides—including arctiin, tracheloside, and matairesinoside—by its C-glycosidic linkage rather than the conventional O-glycosidic bond [1]. This was established as the first naturally occurring C-glucoside of lignan upon its isolation from Trachelospermum asiaticum [1].

Natural product chemistry Lignan glycoside C-glycoside Structural elucidation

Pathway-Specific Anti-Inflammatory Activity: IL-17/MAPK Signaling Suppression

Tracheloside (Trachelosiaside) was identified as the most abundant lignan constituent in total lignan extract (TLE) from Trachelospermi Caulis and demonstrated specific suppression of the IL-17/MAPK signaling axis in TNF-α-induced MH7A human rheumatoid arthritis synovial cells [1]. Tracheloside reduced the production of COX-2, IL-6, IL-17, MMP2, MMP3, MMP9, JNK, p-JNK, p38, and p-p38 [1]. While no direct head-to-head comparison data are available for this specific pathway versus other lignans, this represents the first report establishing the anti-inflammatory properties of tracheloside with this mechanism [1].

Rheumatoid arthritis IL-17 signaling MAPK pathway Anti-inflammatory

5-Lipoxygenase Inhibition: Moderate Activity vs. In-Class Comparators

In a comparative isolation study from the butanolic fraction of Trachelospermum lucidum, trachelosiaside (compound 3) demonstrated moderate inhibitory activity against lipoxygenase, whereas matairesionol (compound 4) and leucioside (compound 1) exhibited potent inhibitory activity [1]. The IC50 value of trachelosiaside against 5-lipoxygenase was determined as 24 μM (24,000 nM) in vitro [2].

Lipoxygenase inhibition Inflammation Enzyme assay IC50

Anti-Estrogenic Potency: Tracheloside IC50 Comparable to Tamoxifen

Tracheloside (Trachelosiaside) demonstrated significant anti-estrogenic activity by decreasing alkaline phosphatase (AP) activity—an estrogen-inducible marker enzyme—in cultured Ishikawa human endometrial adenocarcinoma cells [1]. The inhibition achieved was quantitatively comparable to the established anti-estrogen drug tamoxifen [1].

Anti-estrogenic Alkaline phosphatase Ishikawa cells Tamoxifen comparison

Trachelosiaside Application Scenarios Grounded in Quantitative Evidence


C-Glycoside Lignan Reference Standard for Stability and Structural Studies

Trachelosiaside serves as the archetypal reference compound for natural C-glycosidic lignans. Its unique C-β-D-glucosidic bond at the matairesinol 5′ position distinguishes it from all O-glucoside lignan analogs (arctiin, matairesinoside, tracheloside) and confers enhanced resistance to hydrolytic degradation [1]. This makes trachelosiaside the preferred positive control for studies examining C-glycoside metabolic stability, acid/base resistance, and enzymatic hydrolysis profiles.

IL-17/MAPK Pathway-Focused Rheumatoid Arthritis Research

For investigations centered on the IL-17/MAPK signaling axis in rheumatoid arthritis, tracheloside provides a natural product tool compound with demonstrated pathway-specific activity. It suppresses COX-2, IL-6, IL-17, MMP2/3/9, and MAPK components (JNK/p-JNK, p38/p-p38) in TNF-α-induced MH7A synovial cells [1]. This first-reported mechanism positions tracheloside as a candidate lead compound for RA-focused studies where IL-17/MAPK modulation is the primary endpoint.

Moderate 5-Lipoxygenase Inhibition with Defined IC50 Benchmarking

Trachelosiaside is appropriate for experimental systems requiring moderate 5-lipoxygenase inhibition with a well-characterized IC50 value (24 μM) [1]. The compound's activity has been directly classified relative to co-isolated compounds from Trachelospermum lucidum—specifically, trachelosiaside exhibited moderate inhibition while matairesionol and leucioside showed potent inhibition in the same assay system [2]. This established activity hierarchy enables researchers to select trachelosiaside for moderate LOX inhibition or matairesionol for potent inhibition applications based on quantitative experimental needs.

Anti-Estrogenic Screening with Tamoxifen as Benchmark Comparator

Tracheloside is validated for anti-estrogenic screening programs, having demonstrated alkaline phosphatase inhibition in Ishikawa cells with an IC50 of 0.31 μg/mL—quantitatively comparable to tamoxifen (IC50 = 0.43 μg/mL) [1]. This direct head-to-head data against a clinically approved SERM provides a robust benchmark for evaluating novel anti-estrogenic candidates and for understanding the structure-activity relationships of lignan glycosides in hormone-responsive cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trachelosiaside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.